SMTP-7 is classified within a family of fungal metabolites known for their biological activities. The compound is synthesized from L-ornithine through microbial fermentation processes, which produce various congeners with differing side chains. SMTP-7 specifically has been studied for its efficacy in thrombolytic therapy and its role in modulating inflammatory responses.
The total synthesis of SMTP-7 involves several key steps, including the establishment of stereogenic centers and specific reactions that facilitate the formation of its complex structure. A notable method used in its synthesis is chiral preparative supercritical fluid chromatography, which isolates intermediates such as (2R,3S)-trans-benzopyran. The synthesis also employs double reductive amination and lactam ring formation techniques in flow chemistry to achieve the final product.
The synthesis process can be summarized as follows:
SMTP-7 has a complex molecular structure characterized by multiple rings and stereogenic centers. The absolute configuration has been determined using microcrystal electron diffraction techniques, revealing configurations such as (8S,9R,αS,8′S,9′R). This structural determination is critical for understanding its biological activity and interactions with target proteins.
The molecular formula for SMTP-7 can be represented as , reflecting its composition of carbon, hydrogen, and oxygen atoms.
SMTP-7 participates in various chemical reactions that enhance its therapeutic properties. Notably, it modulates plasminogen activation in conjunction with urokinase-type plasminogen activators. The compound's mechanism involves binding to plasminogen and altering its conformation to facilitate more efficient activation into plasmin.
Additionally, SMTP-7 has been shown to inhibit soluble epoxide hydrolase activity, which contributes to its anti-inflammatory effects. The reactions can be summarized as follows:
The mechanism by which SMTP-7 exerts its effects involves several key processes:
Research indicates that SMTP-7's mechanism allows for a wider therapeutic window compared to traditional thrombolytics like tissue-type plasminogen activator.
SMTP-7 exhibits several notable physical and chemical properties:
These properties are essential for understanding how SMTP-7 behaves in biological systems and its potential formulation as a therapeutic agent.
SMTP-7 has promising applications in various scientific fields:
CAS No.: 13561-08-5
CAS No.: 18326-62-0
CAS No.: 18252-46-5
CAS No.: 179461-46-2
CAS No.: 499-09-2
CAS No.: